molecular formula C12H10N4O2 B043694 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline CAS No. 132461-40-6

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

Cat. No. B043694
CAS RN: 132461-40-6
M. Wt: 242.23 g/mol
InChI Key: XJRHRJQXADPVJG-UHFFFAOYSA-N
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Scientific Research Applications

DNA Damage Induction

This compound, also known as MeIQ, has been found to bind to DNA and induce DNA damage in rodents treated in vivo . It can cause gene mutation in rodent cells in vitro and in insects . This property makes it a valuable tool for studying DNA repair mechanisms and the effects of DNA damage on cellular processes .

Mutagenic Studies

The compound is highly mutagenic in the Ames test . This test is a widely used method to detect chemical substances that can cause mutations in the DNA of organisms. Therefore, this compound can be used in genetic research to understand the mechanisms of mutation and its effects on organisms .

Metabolic Studies

MeIQ can be metabolized by human liver microsomes to a species that damages bacterial DNA . This property can be used to study the metabolic processes in the human liver and how these processes can lead to DNA damage .

Food Safety Research

Investigations have shown that this compound may be present in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates . Therefore, it can be used in food safety research to understand the formation of potentially harmful compounds during cooking and their effects on human health .

Chemical Synthesis

The compound is used in chemical synthesis . Its unique structure makes it a valuable starting material for the synthesis of a variety of other compounds .

Environmental Testing

Given its presence in cooked meat and fish, this compound can be used as a marker in environmental testing . Its detection can provide information about the presence of cooked food waste in a particular environment .

Safety and Hazards

The safety and hazards of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, a related compound, MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer .

properties

IUPAC Name

3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHRJQXADPVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157594
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

CAS RN

132461-40-6
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline formed and what is its significance?

A1: 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO2-MeIQ) is formed when 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) dissolved in acetone is exposed to sunlight for a prolonged period (e.g., 60 minutes) []. This photo-irradiation process converts MeIQ into NO2-MeIQ with a yield of approximately 0.3% []. The significance of this finding lies in the fact that NO2-MeIQ has been identified as a direct-acting mutagen in Salmonella typhimurium TA98 []. This means it can directly interact with and potentially damage DNA, raising concerns about its potential mutagenicity in other biological systems.

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